molecular formula C10H4ClFN2 B1371492 4-Chloro-7-fluoroquinoline-3-carbonitrile CAS No. 622369-70-4

4-Chloro-7-fluoroquinoline-3-carbonitrile

Cat. No.: B1371492
CAS No.: 622369-70-4
M. Wt: 206.6 g/mol
InChI Key: GLDPOBFSPURDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-fluoroquinoline-3-carbonitrile is an organic compound with the chemical formula C10H4ClFN2. It is a fluorinated quinoline derivative that is used as an intermediate in the synthesis of various amine analogs and inhibitors. This compound is known for its ability to inhibit the kinase activity of human tyrosine protein kinase, which may be due to its binding to the ATP binding site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoroquinoline-3-carbonitrile typically involves the reaction of 4-chloro-7-fluoroquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The fluorine atom can be replaced by electrophiles under specific conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of amine or thiol derivatives.

    Electrophilic Substitution: Formation of halogenated derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Chloro-7-fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoroquinoline-3-carbonitrile involves its binding to the ATP binding site of human tyrosine protein kinase. This binding inhibits the kinase activity, which can affect various cellular processes. The compound’s fluorinated quinoline structure allows it to interact with specific molecular targets and pathways involved in cell signaling and proliferation .

Comparison with Similar Compounds

4-Chloro-7-fluoroquinoline-3-carbonitrile can be compared with other similar compounds such as:

    4-Chloro-6-methylquinoline: Differing by the presence of a methyl group instead of a fluorine atom.

    4-Bromo-7-fluoroquinoline: Differing by the presence of a bromine atom instead of a chlorine atom.

    4-Chloro-7,8-difluoroquinoline: Differing by the presence of an additional fluorine atom.

These similar compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique characteristics of this compound .

Properties

IUPAC Name

4-chloro-7-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDPOBFSPURDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634506
Record name 4-Chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622369-70-4
Record name 4-Chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 622369-70-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 7-fluoro-4-hydroxyquinoline-3-carbonitrile (2.02 g, 10.7 mmol) and a few drops of N, N-dimethylformamide in 16.0 mL of thionyl chloride is heated at reflux for 1.5 h. The reaction mixture was concentrated in vacuo and toluene (20 mL) is added and the mixture is again concentrated in vacuo to provide 2.18 g of 4-chloro-7-fluoroquinoline-3-carbonitrile as a yellow solid, mp 163-165° C.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-fluoroquinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-7-fluoroquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-7-fluoroquinoline-3-carbonitrile
Reactant of Route 4
4-Chloro-7-fluoroquinoline-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-7-fluoroquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-7-fluoroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.